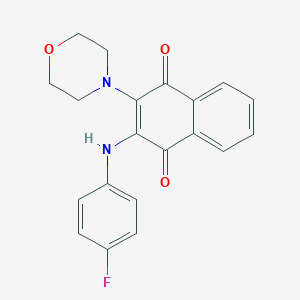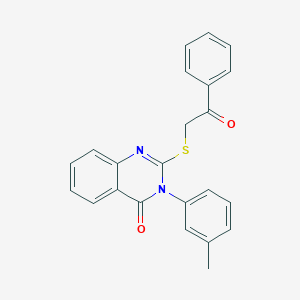
2-propyl-N-(3-pyridinylmethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-propyl-N-(3-pyridinylmethyl)pentanamide, also known as JNJ-42165279, is a novel compound that has been developed for the treatment of various neurological disorders. This compound belongs to the class of selective orexin receptor antagonists, which have been shown to have potential therapeutic applications in the treatment of sleep disorders, addiction, and anxiety.
Mechanism of Action
The mechanism of action of 2-propyl-N-(3-pyridinylmethyl)pentanamide involves the selective blockade of the orexin receptor, which leads to a reduction in the activity of the orexin system. The orexin system is involved in the regulation of various physiological processes, including sleep, feeding, and energy expenditure. The blockade of this system by 2-propyl-N-(3-pyridinylmethyl)pentanamide leads to a reduction in wakefulness and an increase in sleep duration.
Biochemical and Physiological Effects:
2-propyl-N-(3-pyridinylmethyl)pentanamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase slow-wave sleep and decrease rapid eye movement (REM) sleep. It has also been shown to reduce wakefulness and increase sleep duration. Additionally, 2-propyl-N-(3-pyridinylmethyl)pentanamide has been shown to have anxiolytic effects, indicating its potential use in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
2-propyl-N-(3-pyridinylmethyl)pentanamide has several advantages for use in lab experiments. It is a potent and selective orexin receptor antagonist, which allows for the precise manipulation of the orexin system. Additionally, 2-propyl-N-(3-pyridinylmethyl)pentanamide has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 2-propyl-N-(3-pyridinylmethyl)pentanamide is that it is a relatively new compound, and its long-term effects and safety profile have not been fully established.
Future Directions
2-propyl-N-(3-pyridinylmethyl)pentanamide has several potential future directions for research. One area of research could be the development of 2-propyl-N-(3-pyridinylmethyl)pentanamide analogs with improved pharmacokinetic properties and selectivity for the orexin receptor. Another potential direction could be the investigation of the effects of 2-propyl-N-(3-pyridinylmethyl)pentanamide on other physiological processes, such as feeding and energy expenditure. Additionally, 2-propyl-N-(3-pyridinylmethyl)pentanamide could be studied for its potential use in the treatment of other neurological disorders, such as addiction and depression.
Conclusion:
In conclusion, 2-propyl-N-(3-pyridinylmethyl)pentanamide is a novel compound with potential therapeutic applications in the treatment of various neurological disorders. It is a potent and selective orexin receptor antagonist that has been shown to improve sleep quality and increase sleep duration. 2-propyl-N-(3-pyridinylmethyl)pentanamide has several advantages for use in lab experiments, including its selectivity and low toxicity. Future research on 2-propyl-N-(3-pyridinylmethyl)pentanamide could lead to the development of new treatments for neurological disorders and a better understanding of the orexin system.
Synthesis Methods
The synthesis of 2-propyl-N-(3-pyridinylmethyl)pentanamide involves a multi-step process that includes the preparation of various intermediates and the final coupling of the pyridine moiety with the amide group. The synthesis of this compound has been described in detail in various research articles and patents.
Scientific Research Applications
2-propyl-N-(3-pyridinylmethyl)pentanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to be a potent and selective antagonist of the orexin receptor, which plays a key role in the regulation of sleep and wakefulness. 2-propyl-N-(3-pyridinylmethyl)pentanamide has been shown to improve sleep quality and increase sleep duration in animal models, indicating its potential use in the treatment of sleep disorders.
properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-propyl-N-(pyridin-3-ylmethyl)pentanamide |
InChI |
InChI=1S/C14H22N2O/c1-3-6-13(7-4-2)14(17)16-11-12-8-5-9-15-10-12/h5,8-10,13H,3-4,6-7,11H2,1-2H3,(H,16,17) |
InChI Key |
IXSFUFRHFRIOGN-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NCC1=CN=CC=C1 |
Canonical SMILES |
CCCC(CCC)C(=O)NCC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methoxyphenoxy)acetyl]amino}methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B290259.png)


![3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B290277.png)
![4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)
![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)



![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)
![9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290287.png)
![9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290289.png)
![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)